

# Enterolactone and its Effects on Hormone-Dependent Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Enterolactone |           |
| Cat. No.:            | B190478       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-lignan precursors found in foods such as flaxseeds, whole grains, and vegetables.[1][2] As a phytoestrogen, enterolactone has garnered significant attention for its potential role in the prevention and treatment of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3] Epidemiological studies have often, though not always, linked higher circulating levels of enterolactone with a reduced risk and improved prognosis for these malignancies.[1][4] Its anticancer effects are attributed to a multifactorial mechanism of action that includes modulation of hormone signaling pathways, inhibition of aromatase, induction of apoptosis, and cell cycle arrest.[1][5][6][7] This technical guide provides a comprehensive overview of the biosynthesis of enterolactone, its detailed mechanisms of action against hormone-dependent cancers, a summary of quantitative efficacy data from in vitro and in vivo studies, and detailed protocols for key experimental methodologies used in its evaluation.

## Introduction: Biosynthesis and Bioavailability of Enterolactone

**Enterolactone** is not directly consumed in the diet; instead, it is the end-product of the metabolic conversion of plant lignans by the intestinal microflora.[2][8] Plant lignans, such as secoisolariciresinol diglucoside (SDG) from flaxseed and matairesinol, are first hydrolyzed and



deglycosylated by gut bacteria.[9][10] These precursors are then converted into the mammalian lignans, enterodiol (END) and subsequently **enterolactone** (ENL).[2][9] Enterodiol can be oxidized to form **enterolactone**.[2] This bioconversion is a complex process involving Odemethylation, dehydroxylation, and dehydrogenation steps mediated by various bacterial species, including Ruminococcus, Bacteroides, and Eggerthella lenta.[9] The production and bioavailability of **enterolactone** vary significantly among individuals, influenced by diet, gut microbiome composition, and antibiotic use.[4][8] Once formed, **enterolactone** is absorbed into the bloodstream, where it can exert its biological effects before being excreted in the urine.[2]





Click to download full resolution via product page

**Caption:** Biosynthesis pathway of **enterolactone** from dietary plant lignans.

# Mechanisms of Action in Hormone-Dependent Cancers

**Enterolactone** exerts its anticancer effects through a combination of hormonal and non-hormonal mechanisms. These activities collectively contribute to the inhibition of cancer cell proliferation, survival, and metastasis.[1]

#### **Hormonal Pathway Modulation**

- Estrogen Receptor (ER) Interaction: **Enterolactone** has a structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[5] It acts as a selective estrogen receptor modulator (SERM), capable of exerting weak estrogenic or anti-estrogenic effects depending on the cellular context and endogenous estrogen levels. In hormone-responsive breast cancer, it can compete with the more potent 17β-estradiol for ER binding, thereby inhibiting estrogen-driven cell proliferation.[5][11] Studies show that **enterolactone** and its precursor enterodiol have different impacts on ERα transcriptional activation, with **enterolactone** being less efficient at inducing the AF-1 transactivation function.[11]
- Aromatase Inhibition: A key mechanism, particularly in postmenopausal breast cancer, is the inhibition of aromatase (cytochrome P450 19A1).[12] Aromatase is the enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[12][13] By competitively inhibiting this enzyme, enterolactone reduces the local and systemic production of estrogens that can fuel the growth of ER-positive tumors.[13][14][15]
- Sex Hormone-Binding Globulin (SHBG): Enterolactone may stimulate the hepatic synthesis
  of SHBG.[5] SHBG binds to sex steroids in the circulation, and an increase in SHBG levels
  leads to a decrease in the bioavailability of free, biologically active estrogens and androgens,
  further reducing hormonal stimulation of cancer cells.

#### **Non-Hormonal Cellular Pathways**

#### Foundational & Exploratory





- Cell Cycle Arrest: Enterolactone has been shown to inhibit the proliferation of various
  cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This effect is
  achieved by down-regulating the expression of key cell cycle proteins, including cyclins (e.g.,
  Cyclin D1) and cyclin-dependent kinases (CDKs).[6]
- Induction of Apoptosis: A critical component of enterolactone's anticancer activity is its ability to induce programmed cell death (apoptosis). In prostate cancer cells (LNCaP), enterolactone triggers apoptosis through a mitochondrial-mediated, caspase-dependent pathway.[7][16] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent cleavage and activation of procaspase-3 and poly(ADP-ribose)-polymerase (PARP).[7][16] The process is also linked to the upregulation of the tumor suppressor p53 and downregulation of its inhibitor, MDM2.[16][17]
- Inhibition of Angiogenesis and Metastasis: Preclinical evidence suggests that enterolactone can inhibit processes crucial for tumor growth and spread. It has been shown to suppress the expression of matrix metalloproteinases (MMP-2, MMP-9), which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis.[18]
   Furthermore, by inhibiting signaling pathways like the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway, enterolactone can suppress cancer cell migration.[19]





Click to download full resolution via product page

**Caption:** Overview of **enterolactone**'s multi-target anticancer mechanisms.





Click to download full resolution via product page

Caption: Apoptosis induction pathway by enterolactone in prostate cancer cells.



## **Quantitative Data Summary**

The following tables summarize quantitative data on the efficacy of **enterolactone** from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of Enterolactone

| Cancer<br>Type     | Cell Line   | Effect                            | Concentrati<br>on / IC50 | Duration  | Reference(s |
|--------------------|-------------|-----------------------------------|--------------------------|-----------|-------------|
| Colon<br>Cancer    | Colo 201    | Growth<br>Suppressio<br>n         | 118.4 µM                 | 72 h      | [20][21]    |
| Prostate<br>Cancer | LNCaP       | Growth<br>Inhibition (24-<br>63%) | 0 - 100 μΜ               | 24 - 72 h | [16]        |
| Prostate<br>Cancer | PC-3, DU145 | Proliferation<br>Restriction      | 20 μΜ                    | 48 h      | [22]        |
| Breast<br>Cancer   | MCF-7       | Growth<br>Inhibition              | IC50: 82 μM              | 24 h      | [21]        |
| Breast<br>Cancer   | MDA-MB-231  | Growth<br>Inhibition              | IC50: >100<br>μΜ         | 24 h      | [21]        |

| Lung Cancer | A549, H441, H520 | Growth Inhibition | Concentration-dependent | 24 - 72 h |[6]

Table 2: In Vivo Efficacy of Enterolactone in Animal Models



| Cancer Type    | Animal Model                                | Treatment<br>(Dose, Route,<br>Duration) | Outcome                                   | Reference(s) |
|----------------|---------------------------------------------|-----------------------------------------|-------------------------------------------|--------------|
| Breast Cancer  | DMBA-induced rat model                      | 10 mg/kg/day,<br>p.o., 7 weeks          | Significant<br>tumor growth<br>inhibition | [1][15]      |
| Colon Cancer   | Athymic mice<br>with Colo 201<br>xenografts | 10 mg/kg, s.c., 3<br>times/week         | Significant tumor growth inhibition       | [1][20][21]  |
| Ovarian Cancer | Nude mice with<br>ES-2 xenografts           | 0.1 mg/kg & 1<br>mg/kg                  | Marked tumor suppression                  | [18]         |

| Uterine Cancer | Rat ENNG-carcinogenesis model | Not specified | Chemopreventive effects | [1] |

Table 3: Aromatase Inhibition by Enterolactone

| Compound      | System                       | Inhibition Type | Ki Value (μM) | Reference(s) |
|---------------|------------------------------|-----------------|---------------|--------------|
| Enterolactone | Human<br>preadipose<br>cells | Competitive     | 14.4          | [14]         |
| Enterolactone | In vitro assay               | Weak inhibitor  | Not specified | [15]         |

| Aminoglutethimide (Control) | Human preadipose cells | Competitive | 0.5 |[14] |

Table 4: Epidemiological and Clinical Study Outcomes



| Study Type              | Cancer Type           | Population               | Key Finding                                                                                                      | Reference(s) |
|-------------------------|-----------------------|--------------------------|------------------------------------------------------------------------------------------------------------------|--------------|
| Meta-analysis           | Breast Cancer         | Postmenopaus<br>al women | Higher ENL associated with reduced all-cause mortality (HR=0.73) and breast cancer- specific mortality (HR=0.72) | [4]          |
| Meta-analysis           | Breast Cancer         | Premenopausal<br>women   | Higher ENL associated with increased risk of all-cause mortality (HR=1.57)                                       | [4]          |
| Nested Case-<br>Control | Endometrial<br>Cancer | Postmenopausal<br>women  | No significant association between circulating ENL and cancer risk (OR for top tertile = 1.2)                    | [5][23]      |
| Nested Case-<br>Control | Prostate Cancer       | Male smokers             | No significant association between serum ENL and cancer risk                                                     | [24]         |

| Nested Case-Control | Prostate Cancer | Middle-aged Swedish men | No overall association, but inverse association for high-risk cancer in men with abdominal obesity |[25] |

## **Detailed Experimental Protocols**



The following sections provide standardized protocols for key experiments used to evaluate the anticancer effects of **enterolactone**.

#### Cell Viability/Proliferation (MTS Assay)

This protocol is based on methodologies used to assess the dose-dependent effects of **enterolactone** on cancer cell growth.[20][21]

- Cell Culture: Culture human cancer cells (e.g., Colo 201, LNCaP, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Seeding: Seed cells into 96-well plates at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells per well and allow them to adhere for 24 hours.
- Treatment: Prepare stock solutions of **enterolactone** in DMSO. Dilute to final concentrations (e.g., 0, 10, 20, 50, 100, 150  $\mu$ M) in culture media. The final DMSO concentration should be <0.1%. Replace the media in the wells with the treatment media.
- Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
- MTS Reagent: Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
   Plot dose-response curves to determine the IC50 value.

# Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This protocol details the quantification of apoptosis induced by **enterolactone**.[6][16]

Cell Culture and Treatment: Seed cells (e.g., LNCaP) in 6-well plates and grow to ~70% confluency. Treat with various concentrations of enterolactone for 24-48 hours.



- Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
- Staining: Resuspend the cells in 100  $\mu$ L of 1X Annexin V Binding Buffer. Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each sample. Analyze the cells immediately
  using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic,
  while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

#### **Western Blotting for Protein Expression**

This protocol is for assessing changes in the expression of key proteins involved in apoptosis and cell cycle regulation.[16][21]

- Protein Extraction: Following treatment with enterolactone, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
   Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-p53, anti-β-actin) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



 Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.



Click to download full resolution via product page

**Caption:** General experimental workflow for in vitro analysis of **enterolactone**.

#### In Vivo Tumor Xenograft Studies

This protocol outlines a typical animal study to assess the in vivo efficacy of **enterolactone**.[1] [15][26]



- Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).
- Cell Implantation: Subcutaneously inject 1-5 x 10<sup>6</sup> cancer cells (e.g., Colo 201) suspended in Matrigel/PBS into the flank of each mouse.
- Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
- Treatment Administration: Administer **enterolactone** via the desired route (e.g., subcutaneous injection, oral gavage) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., 3 times per week). The control group receives the vehicle.
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
- Endpoint: Continue the study for a predetermined period (e.g., 4-7 weeks) or until tumors in the control group reach a maximum allowed size.
- Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure
  their final weight and volume. Compare tumor growth between treated and control groups.
  Tissues may be collected for further analysis (e.g., histology, Western blotting).

### Quantification of Enterolactone in Plasma (LC-MS/MS)

This protocol provides a method for accurately measuring **enterolactone** concentrations in biological fluids.[27][28][29][30]

- Sample Preparation: Thaw plasma samples on ice. To 100 μL of plasma, add an internal standard (e.g., <sup>13</sup>C<sub>3</sub>-labeled **enterolactone**).
- Enzymatic Hydrolysis: To measure total **enterolactone** (free + conjugated), add β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2-4 hours to deconjugate glucuronidated and sulfated forms.
- Extraction: Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether). Vortex and centrifuge to separate the phases. Collect the organic layer and evaporate to



dryness under nitrogen.

- Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 50% methanol in water).
- LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry system.
  - LC Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both often containing a modifier like formic acid).
  - MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode.
     Monitor specific precursor-to-product ion transitions for both enterolactone and the internal standard using Multiple Reaction Monitoring (MRM).
- Quantification: Generate a standard curve using known concentrations of enterolactone.
   Quantify the sample concentrations by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

#### **Conclusion and Future Directions**

**Enterolactone** demonstrates significant potential as a chemopreventive and therapeutic agent against hormone-dependent cancers. Its multifaceted mechanisms, which include modulating hormone receptor signaling, inhibiting estrogen synthesis, inducing apoptosis, and arresting the cell cycle, provide a strong rationale for its anticancer effects.[1][3] Preclinical data from in vitro and in vivo models are promising, showing clear inhibition of tumor cell growth and proliferation.[1][16][21]

However, the translation of these findings to clinical settings is complex. Epidemiological studies have yielded conflicting results, which may be due to variations in study design, dietary assessment methods, and the significant inter-individual differences in gut microbial metabolism of lignans.[23][24][31] The opposing effects observed in pre- and postmenopausal women in some studies highlight the need for further investigation into the context-dependent actions of **enterolactone**.[4]

Future research should focus on large-scale, prospective clinical trials with standardized measurement of circulating **enterolactone** levels to clarify its role in cancer risk and prognosis.



Investigating the specific gut microbial profiles that lead to high **enterolactone** production could open avenues for probiotic or prebiotic interventions to enhance its benefits. Finally, exploring the synergistic potential of **enterolactone** with existing cancer therapies could lead to the development of novel and more effective treatment strategies for hormone-dependent malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcerp.org [bcerp.org]
- 3. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma enterolactone and incidence of endometrial cancer in a case–cohort study of Danish women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 12. Natural Products as Aromatase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human aromatase by mammalian lignans and isoflavonoid phytoestrogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lignans and flavonoids inhibit aromatase enzyme in human preadipocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enterolactone inhibits the growth of 7,12-dimethylbenz(a)anthracene-induced mammary carcinomas in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Enterolactone has stronger effects than enterodiol on ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. The Anti-Proliferative Effects of Enterolactone in Prostate Cancer Cells: Evidence for the Role of DNA Licencing Genes, mi-R106b Cluster Expression, and PTEN Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Circulating enterolactone and risk of endometrial cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Serum enterolactone concentration is not associated with prostate cancer risk in a nested case-control study PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plasma enterolactone and risk of prostate cancer in middle-aged Swedish men PMC [pmc.ncbi.nlm.nih.gov]
- 26. ugent.be [ugent.be]
- 27. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]



- 30. sciforum.net [sciforum.net]
- 31. Enterolactone as a risk factor for breast cancer: a review of the published evidence -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enterolactone and its Effects on Hormone-Dependent Cancers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190478#enterolactone-and-its-effects-on-hormone-dependent-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com